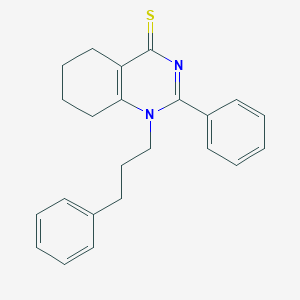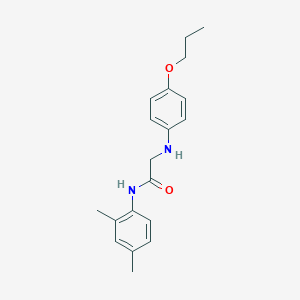
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the inhibition of cell proliferation and induction of apoptosis. It may also exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. The mechanism of action for its potential antidepressant and anxiolytic effects is not well understood.
Biochemical and Physiological Effects:
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models. Additionally, this compound has been shown to have potential antidepressant and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione in lab experiments is its potential as a multifunctional compound. It has been studied for its potential as an anticancer, anti-inflammatory, antidepressant, and anxiolytic agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential therapeutic effects.
Orientations Futures
There are several future directions for the study of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One direction is to further investigate its mechanism of action to optimize its potential therapeutic effects. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, more studies are needed to explore its potential as an antidepressant and anxiolytic agent.
Méthodes De Synthèse
The synthesis of 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been achieved through various methods. One such method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of ammonium acetate and acetic anhydride. Another method involves the reaction of 2-aminobenzophenone with 3-phenylpropanal in the presence of sodium ethoxide. Both of these methods have been successful in synthesizing 2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione.
Applications De Recherche Scientifique
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential in various scientific research applications. One such application is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another application is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent.
Propriétés
Formule moléculaire |
C23H24N2S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-phenyl-1-(3-phenylpropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C23H24N2S/c26-23-20-15-7-8-16-21(20)25(17-9-12-18-10-3-1-4-11-18)22(24-23)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2 |
Clé InChI |
LOXOIOBDUSQMFO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC2=C(C1)C(=S)N=C(N2CCCC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)



![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)